Ursodeoxycholic acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursodeoxycholic acid-d4 is a deuterated form of ursodeoxycholic acid, a secondary bile acid. Ursodeoxycholic acid is naturally produced in the liver and is involved in the metabolism of cholesterol. The deuterated form, this compound, is used as an internal standard in various analytical methods, particularly in mass spectrometry, due to its stability and distinguishable mass difference from the non-deuterated form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid-d4 can be synthesized through the deuteration of ursodeoxycholic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process starts with the extraction of ursodeoxycholic acid from natural sources, followed by its deuteration. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Ursodeoxycholic acid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxo derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Ester and ether derivatives
Wissenschaftliche Forschungsanwendungen
Ursodeoxycholic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids and related compounds.
Biology: Helps in studying the metabolism and transport of bile acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ursodeoxycholic acid.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability of ursodeoxycholic acid
Wirkmechanismus
Ursodeoxycholic acid-d4, like its non-deuterated counterpart, exerts its effects by interacting with bile acid receptors and transporters. It reduces the cholesterol content in bile by inhibiting the absorption of cholesterol in the intestine and promoting its excretion. This helps in dissolving cholesterol-rich gallstones and improving liver function in cholestatic liver diseases. The molecular targets include bile salt export pump (BSEP) and sodium/taurocholate cotransporting polypeptide (NTCP) .
Vergleich Mit ähnlichen Verbindungen
Chenodeoxycholic acid: Another bile acid with similar properties but different hydroxylation pattern.
Lithocholic acid: A secondary bile acid with a different metabolic pathway.
Cholic acid: A primary bile acid with a different hydroxylation pattern.
Uniqueness: Ursodeoxycholic acid-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Its stability and distinguishable mass difference from non-deuterated compounds enhance the accuracy and precision of quantitative analyses .
Biologische Aktivität
Ursodeoxycholic acid-d4 (UDCA-d4) is a deuterated derivative of ursodeoxycholic acid (UDCA), a naturally occurring bile acid known for its therapeutic properties. This article explores the biological activities of UDCA-d4, focusing on its mechanisms, applications in medical research, and comparative analysis with other bile acids.
Overview of this compound
UDCA-d4 has a molecular formula of C24H36D4O4 and a molecular weight of approximately 396.6 g/mol. It is primarily utilized as an internal standard in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying bile acids. The deuterated form enhances analytical precision while retaining the biological properties associated with its non-deuterated counterpart .
Biological Activities
UDCA-d4 exhibits several notable biological activities:
- Choleretic Effects : UDCA promotes bile flow and aids in fat digestion by enhancing the solubility of cholesterol in bile, thus preventing gallstone formation .
- Anti-inflammatory Properties : Research indicates that UDCA can reduce inflammation in liver diseases, making it beneficial for conditions like primary biliary cholangitis and cholestasis .
- Metabolic Regulation : Studies suggest that UDCA and its derivatives influence lipid and carbohydrate metabolism, potentially improving insulin sensitivity and reducing serum glucose levels .
The mechanisms underlying the biological activities of UDCA-d4 include:
- Modulation of Bile Acid Profiles : UDCA alters the composition of bile acids in the body, which can affect metabolic pathways related to fatty acid biosynthesis and oxidation. For instance, UDCA treatment has been shown to decrease saturated fatty acid levels while increasing n-3 polyunsaturated fatty acids in various tissues .
- Gene Expression Regulation : UDCA influences the expression of genes involved in fatty acid metabolism, promoting fatty acid oxidation while inhibiting biosynthesis and uptake .
- Cytoprotective Effects : The compound exhibits protective effects on liver cells by reducing apoptosis and promoting cell survival under stress conditions .
Comparative Analysis with Other Bile Acids
The following table summarizes the structural and functional comparisons between UDCA-d4 and other bile acids:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ursodeoxycholic Acid (UDCA) | C24H40O4 | Naturally occurring secondary bile acid |
Chenodeoxycholic Acid (CDCA) | C24H40O5 | Primary bile acid; precursor to secondary bile acids |
Deoxycholic Acid (DCA) | C24H40O3 | Secondary bile acid; less hydrophilic than UDCA |
Cholic Acid | C24H40O5 | Primary bile acid; more hydrophilic than DCA |
Lithocholic Acid | C24H38O3 | Secondary bile acid; more toxic effects on liver |
This compound | C24H36D4O4 | Deuterated form enhancing analytical utility |
UDCA-d4 stands out due to its unique deuterated structure, which allows for improved quantification methods while retaining similar biological properties to its non-deuterated form .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of UDCA and its derivatives:
- Liver Disease Treatment : A study demonstrated that UDCA significantly improves liver function tests in patients with primary biliary cholangitis, showcasing its role in managing chronic liver diseases .
- Anticancer Properties : Research has explored the use of UDCA conjugates in cancer therapy. For example, a dihydroartemisinin-UDCA hybrid was evaluated for its anticancer activity against hepatocellular carcinoma cells, indicating potential applications in oncology .
- Prodrug Development : Innovative strategies have been employed to enhance the bioavailability of UDCA through prodrug formulations. These approaches aim to improve solubility and therapeutic efficacy, especially in challenging clinical scenarios like metabolic disorders .
Eigenschaften
Molekularformel |
C24H40O4 |
---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7S,8R,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20+,22+,23+,24-/m1/s1/i8D2,12D2 |
InChI-Schlüssel |
RUDATBOHQWOJDD-UQDNBFFBSA-N |
Isomerische SMILES |
[2H]C1(C[C@]2([C@H](C[C@@H]([C@@H]3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.